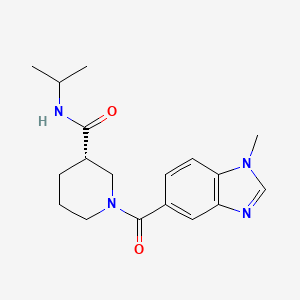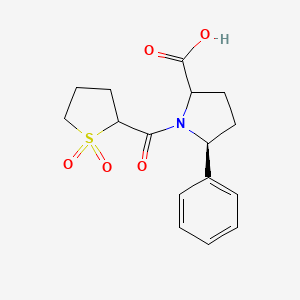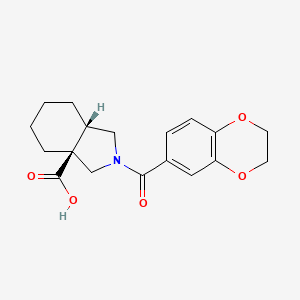![molecular formula C20H25N5O B7341790 6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide](/img/structure/B7341790.png)
6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, AZD-9291, and has been found to have a number of interesting properties that make it useful for a variety of applications.
Wirkmechanismus
The mechanism of action of AZD-9291 involves the inhibition of the EGFR pathway. This pathway is involved in the regulation of cell growth and division, and is commonly found to be overactive in cancer cells. By inhibiting this pathway, AZD-9291 is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the EGFR pathway, this compound has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using AZD-9291 in lab experiments is its potency. This compound has been found to be a highly effective inhibitor of the EGFR pathway, making it useful for a variety of applications. However, one limitation of using AZD-9291 is its potential toxicity. This compound has been found to be toxic to some cells, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are a number of future directions for research involving AZD-9291. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in exploring the potential applications of AZD-9291 in other diseases, such as inflammatory disorders. Additionally, there is ongoing research into the potential side effects of AZD-9291 and ways to mitigate these effects.
Synthesemethoden
The synthesis of AZD-9291 involves a multi-step process that begins with the preparation of the starting materials. The first step involves the preparation of 4-(pyridin-2-ylamino)cyclohexanone, which is then reacted with 6-bromo-1-azetidinyl-4-methoxyquinazoline to yield the intermediate compound. This intermediate is then further reacted with pyridine-3-carboxylic acid to yield the final product, AZD-9291.
Wissenschaftliche Forschungsanwendungen
AZD-9291 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of AZD-9291 in the treatment of cancer. This compound has been found to be a potent inhibitor of the epidermal growth factor receptor (EGFR) and has shown promise in the treatment of non-small cell lung cancer (NSCLC).
Eigenschaften
IUPAC Name |
6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-20(15-5-10-19(22-14-15)25-12-3-13-25)24-17-8-6-16(7-9-17)23-18-4-1-2-11-21-18/h1-2,4-5,10-11,14,16-17H,3,6-9,12-13H2,(H,21,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJDVLZXXBVZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)C(=O)NC3CCC(CC3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7341718.png)
![N-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341720.png)
![(2R,4R)-1-acetyl-N-[[1-(cyclopropylmethyl)piperidin-3-yl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341725.png)
![5-[(1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7341739.png)
![(2R,4R)-1-acetyl-N-[(1-benzyl-4-methylpiperazin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341740.png)
![methyl 3-[[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B7341751.png)

![(5S)-1-[2-(2-methylpropyl)pyrazole-3-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7341765.png)
![(3aS,7aS)-2-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B7341769.png)

![(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid](/img/structure/B7341776.png)
![(2S,6S)-2,4-dimethyl-6-[3-[3-(methylsulfanylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7341781.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7341785.png)